Cbz-3-(1-naphthyl)-D-Ala
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Overview
Description
Cbz-3-(1-naphthyl)-D-Ala, also known as (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoic acid, is a chemical compound with the molecular formula C21H19NO41. It has a molecular weight of 349.3812.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Cbz-3-(1-naphthyl)-D-Ala. However, it’s worth noting that such compounds are typically synthesized for research and development purposes3.Molecular Structure Analysis
The molecular structure of Cbz-3-(1-naphthyl)-D-Ala consists of a benzyl group attached to a carbonyl group, which is further connected to an amino group. This amino group is part of a propanoic acid structure, which also includes a naphthalen-1-yl group14.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Cbz-3-(1-naphthyl)-D-Ala.Physical And Chemical Properties Analysis
Cbz-3-(1-naphthyl)-D-Ala is a solid at room temperature1. More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Diagnostic Applications in Urinary Tract Infections : The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy), related to compounds like Cbz-Ala-ONp, is used in diagnostic reagent strips for detecting human leukocyte elastase in urine, indicating urinary tract infections. The kinetic constants for the hydrolysis of this substrate and related compounds were determined, providing insights into the enzymatic reactions involved (Jackson et al., 1995).
Substrate Assay for Human Plasmin : Compounds like benzyloxycarbonyl-Ala-Ala-Lys-4-methoxy-2-naphthylamine (CBZ-Ala-Ala-Lys-MNA), which are structurally related to Cbz-3-(1-naphthyl)-D-Ala, were synthesized and tested as substrates for human plasmin, a significant enzyme in the body. This research provided convenient assays for detecting small amounts of plasmin (Clavin et al., 1977).
Cannabinoid Receptor Research : Studies on compounds like 1-pentyl-3-(1-naphthoyl)pyrrole, which share structural characteristics with Cbz-3-(1-naphthyl)-D-Ala, have been conducted to understand their role as cannabinoid receptor agonists. This research contributes to the broader understanding of cannabinoid receptor interactions (Pertwee et al., 1995).
Chemical Synthesis and Modification : The naphthalene-catalyzed lithiation of Cbz-protected compounds, including amines and thiols, leads to efficient deprotection. This method offers advancements in chemical synthesis and the potential for creating various bioactive molecules (Behloul et al., 2005).
Development of Optoelectronic Materials : Research on polyazomethines containing electron-donor and acceptor moieties, including Cbz, explores their thermal, optical, and electronic properties. Such studies are pivotal for developing materials for energy-related or optoelectronic devices (Soroceanu et al., 2022).
Safety And Hazards
Cbz-3-(1-naphthyl)-D-Ala is intended for research and development use by, or directly under the supervision of, a technically qualified individual3. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer3.
Future Directions
The future directions of Cbz-3-(1-naphthyl)-D-Ala would be determined by the outcomes of ongoing research and development activities. As this compound is used in a research setting, advancements in the field could lead to new applications or modifications of the compound.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2R)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQEAGTPQSPLT-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-3-(1-naphthyl)-D-Ala |
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